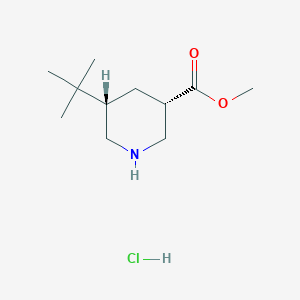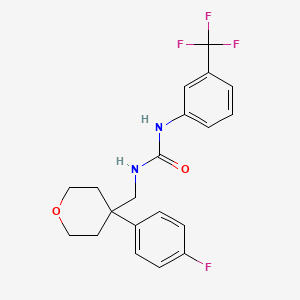![molecular formula C24H21ClFN3O2S B2548402 3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 860610-57-7](/img/structure/B2548402.png)
3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine" is a derivative of quinazolinimine, a class of heterocyclic aromatic organic compounds. Quinazolinimines are known for their diverse biological activities and potential therapeutic applications. The structure of the compound suggests it contains a quinazolinimine core with methoxy, chlorobenzyl, and fluorobenzyl substituents, which could influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinazolinimines can be achieved through various methods. One approach involves the condensation of 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile with chloroacetyl chloride, followed by cyclization to form a chloromethyl quinazolinone derivative. This intermediate can then react with nucleophiles to introduce different substituents into the quinazolinone framework . Another method for synthesizing quinazolinimines includes the reaction of phenylchloroimines with 2-aminobenzonitrile, which allows for the introduction of various substituents at the C2 and N3 positions of the quinazolinimine core . Additionally, the synthesis of quinazolinimines from 2-fluorobenzonitriles has been reported to proceed under catalyst-free conditions, using KO(t)Bu as a promotor and 2-aminopyridines or amidines as reaction partners .
Molecular Structure Analysis
Quinazolinimines have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The molecular structure of quinazolinimines can be further analyzed by single-crystal X-ray structure determination, which provides detailed information about the arrangement of atoms and the geometry of the molecule . The presence of substituents such as chlorobenzyl and fluorobenzyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinimines can participate in various chemical reactions due to their reactive imine functionality. The chloromethyl group present in some quinazolinone derivatives can act as an electrophile, reacting with nucleophiles to form new C-S bonds, leading to bis-quinazoline structures . The reactivity of quinazolinimines can also be exploited to introduce additional substituents at specific positions on the heterocyclic core, allowing for the generation of a diverse array of compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinimines are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and fluoro substituents can affect the compound's polarity, solubility, and stability. These properties are crucial for the compound's behavior in chemical reactions and its pharmacokinetic profile in biological systems. The synthesis methods described in the literature suggest that these compounds can be obtained in moderate to good yields, indicating that they have practical synthetic accessibility .
科学的研究の応用
Synthesis and Characterization
Quinazolinone derivatives have garnered significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. The compound , due to its structural similarities with quinazolinones, may share similar synthesis pathways and applications.
One method for synthesizing functionally substituted quinazolinones involves intramolecular electrophilic cyclization, leading to various derivatives with potential biological activities (N. Kut, M. Onysko, & V. Lendel, 2020). This process highlights the versatility of quinazolinones in generating complex molecules for further study.
Additionally, the reactions of chloroquinolines with sulfur nucleophiles have been explored to synthesize new quinoline derivatives, which emphasizes the role of sulfur-containing compounds in medicinal chemistry due to their antitumor and antimicrobial properties (I. Aleksanyan & L. Hambardzumyan, 2014).
Biological Activity and Potential Applications
Quinazolinone derivatives have been investigated for their anticancer activities. For example, amino- and sulfanyl-derivatives of benzoquinazolinones showed significant anticancer activity in cell line studies, demonstrating the potential of quinazolinone derivatives in cancer therapy (M. Nowak et al., 2015).
In the realm of enzyme inhibition, quinazolinone-based compounds have been shown to enhance the activity of α-amylase, indicating their potential use in therapeutic applications related to enzyme regulation (M. Abass, 2007).
Furthermore, the synthesis and biological evaluation of sulfur-containing quinazoline derivatives reveal their antifungal activities, presenting another avenue for the application of these compounds in treating fungal infections (Guang-Fang Xu et al., 2007).
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O2S/c1-30-21-11-17-20(12-22(21)31-2)28-24(32-14-16-8-4-6-10-19(16)26)29(23(17)27)13-15-7-3-5-9-18(15)25/h3-12,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYVLRQJRXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)

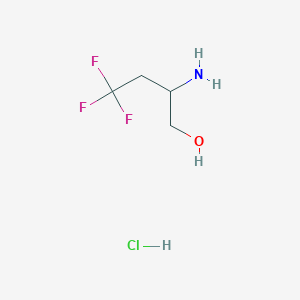

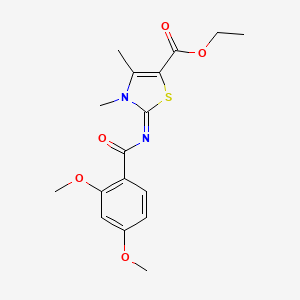
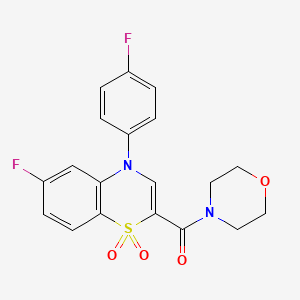
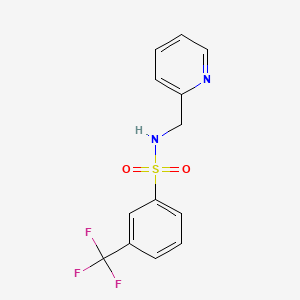
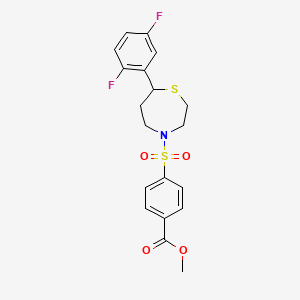

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)


